10-[(3,4-DIETHOXYPHENYL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE
Overview
Description
10-[(3,4-DIETHOXYPHENYL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzyl group substituted with two ethoxy groups at the 3 and 4 positions, attached to the acridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,4-DIETHOXYPHENYL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzophenone derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-diethoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Oxidation and Purification: The final compound is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-[(3,4-DIETHOXYPHENYL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridinone to acridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or acridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Acridine derivatives.
Substitution: Halogenated or alkylated acridine compounds.
Scientific Research Applications
10-[(3,4-DIETHOXYPHENYL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA research.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 10-[(3,4-DIETHOXYPHENYL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE involves its ability to intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. The compound may also interact with specific enzymes and receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine compound with antimicrobial properties.
Amsacrine: An acridine-based anticancer drug.
Uniqueness
10-[(3,4-DIETHOXYPHENYL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives. The presence of ethoxy groups can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
10-[(3,4-diethoxyphenyl)methyl]acridin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-3-27-22-14-13-17(15-23(22)28-4-2)16-25-20-11-7-5-9-18(20)24(26)19-10-6-8-12-21(19)25/h5-15H,3-4,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJGRJSYWGBZSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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